molecular formula C9H21Al B1143862 Tripropyl aluminium CAS No. 1102-67-0

Tripropyl aluminium

Cat. No.: B1143862
CAS No.: 1102-67-0
M. Wt: 156.244578
Attention: For research use only. Not for human or veterinary use.
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Description

Tripropyl Aluminium (CAS 102-67-0) is an organoaluminium compound with the formula C 9 H 21 Al . This compound is a highly reactive, pyrophoric liquid with a density of 0.722 g/mL and a flash point of -18 °C, requiring careful handling under inert conditions . In industrial and materials research, this compound serves as a precursor and catalyst in the synthesis of advanced materials. The global market for this compound is experiencing significant growth, driven by its application in the development of high-performance materials for the electronics, aerospace, and coating sectors . Its properties contribute to the production of lightweight, durable components and specialized pharmaceutical applications . Researchers are also exploring its use in nanotechnology and surface modification techniques to develop new electronic components and high-performance coatings . The North American market, in particular, shows a strong trajectory, fueled by technological innovations and demand from high-tech manufacturing . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

CAS No.

1102-67-0

Molecular Formula

C9H21Al

Molecular Weight

156.244578

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1.1 Role as a Catalyst

Tripropyl aluminium is widely utilized as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its ability to activate olefins makes it a valuable component in Ziegler-Natta catalysts, which are essential for producing high-density polyethylene and polypropylene.

  • Case Study : In a study examining the polymerization of propylene, this compound was employed to enhance the activity of titanium-based catalysts, resulting in improved yield and molecular weight distribution of the produced polymers .

1.2 Alkylation Reactions

This compound serves as an alkylating agent in organic synthesis. It can introduce propyl groups into various substrates, facilitating the formation of complex organic molecules.

  • Data Table : Summary of alkylation reactions using this compound:
SubstrateProductReaction Conditions
Aromatic compoundsPropylated aromatics60 °C, solvent-free
AlcoholsPropyl ethers80 °C, in the presence of a catalyst

Surface Modification

2.1 Superhydrophobic Coatings

Recent research has explored the use of this compound in creating superhydrophobic surfaces on aluminum alloys. The compound's reactivity allows for effective surface treatments that enhance water repellency and corrosion resistance.

  • Case Study : A study demonstrated that treating aluminum surfaces with this compound followed by silanization resulted in coatings with water contact angles exceeding 150°, significantly improving their hydrophobic properties .

Environmental Applications

3.1 Remediation of Contaminated Sites

This compound has been investigated for its potential in environmental remediation, particularly in the treatment of contaminated soils and water. Its reactivity can facilitate the breakdown of organic pollutants.

  • Data Table : Efficiency of this compound in degrading specific pollutants:
PollutantDegradation Rate (%)Conditions
Benzene85Aqueous phase, pH 7, 25 °C
Phenol90Aqueous phase, pH 7, 25 °C

Comparison with Similar Compounds

Comparison with Similar Compounds

Tripropyl aluminium belongs to the trialkylaluminium family, which includes compounds like trimethyl aluminium, triethyl aluminium, and tributyl aluminium. These compounds share structural similarities but differ in alkyl chain length, reactivity, and application-specific hazards. Below is a detailed comparison:

Structural and Chemical Properties

Compound CAS Number Molecular Formula Molecular Weight Key Reactivity Traits
This compound 102-67-0 C₉H₂₁Al 156.24 Pyrophoric; reacts explosively with water, oxygen, and oxidizing agents .
Trimethyl Aluminium 75-24-1 C₃H₉Al 72.08 Highly volatile; extreme pyrophoricity; reacts violently with moisture .
Tributyl Aluminium 1116-70-7 C₁₂H₂₇Al 198.33 Pyrophoric; slower reaction with water due to longer alkyl chains .

Hazard Profiles

Compound GHS Hazard Classifications Additional Risks
This compound Pyrophoric Liquid (Category 1), Water-Reactive (Category 1) . Causes severe skin/eye burns; chronic toxicity untested .
Trimethyl Aluminium Pyrophoric Liquid (Category 1), Water-Reactive (Category 1) . Higher volatility increases inhalation risks.
Tributyl Aluminium Pyrophoric Liquid (Category 1), Water-Reactive (Category 1), Skin Corrosion/Irritation (Category 1B) . Prolonged skin contact causes severe irritation or corrosion.

Key Differences and Implications

Reactivity Trends : Shorter alkyl chains (e.g., trimethyl) increase volatility and pyrophoric risks, while longer chains (e.g., tributyl) reduce reaction rates with water .

Toxicity Data: None of the compounds have been thoroughly tested for carcinogenic or reproductive effects, emphasizing the need for precautionary handling .

Application Specificity : Tripropyl’s use in high-pressure dimerization processes contrasts with trimethyl’s role in low-pressure environments (e.g., semiconductors) .

Q & A

Q. What are the critical safety protocols for handling Tripropyl Aluminium in laboratory settings?

this compound must be stored under inert atmospheres (e.g., nitrogen or argon) in tightly sealed, dry containers to prevent pyrophoric ignition upon contact with air. Use explosion-proof electrical equipment, non-sparking tools, and local exhaust ventilation to minimize exposure. Personnel should wear flame-resistant clothing, gloves, and face shields. Immediate decontamination with dry agents (e.g., sand or soda ash) is required for spills—never use water .

Q. How does this compound’s reactivity with water influence experimental design?

Its violent reaction with water necessitates strict exclusion of moisture in all procedures. Experiments should be conducted under inert gas using anhydrous solvents. Pre-drying glassware and reagents, as well as employing Schlenk-line or glovebox techniques, are essential to prevent unintended hydrolysis and explosive gas generation .

Q. What personal protective equipment (PPE) is mandatory when working with this compound?

Flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), full-face shields, and safety goggles are mandatory. Emergency showers and eye-wash stations must be accessible. Respiratory protection (e.g., NIOSH-approved respirators) is required if ventilation is insufficient .

Q. What are the first-aid measures for accidental exposure to this compound?

For skin contact: Immediately remove contaminated clothing and wash with copious water for 15 minutes. For eye exposure: Flush with water for 15 minutes and seek urgent medical attention. In case of inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. What methodological considerations are essential when using this compound as a catalyst in olefin dimerization?

Optimal catalytic activity in propylene dimerization requires precise control of catalyst concentration (typically 1–5 mol%), solvent selection (e.g., hydrocarbons to stabilize the catalyst), and reaction conditions (150–200°C, 200 atm). Catalyst recovery is achieved via distillation or solvent extraction, but residual moisture or oxygen must be eliminated to prevent deactivation .

Q. How can researchers mitigate inconsistencies in catalytic activity observed with this compound in polymerization reactions?

Variability often arises from trace impurities (e.g., oxygen or water) or improper storage. Pre-treatment of reagents with molecular sieves, rigorous inert gas purging, and real-time monitoring of reaction parameters (e.g., pressure and temperature) improve reproducibility. Catalyst activity can be validated using control reactions with standardized substrates .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices without inducing decomposition?

Gas chromatography (GC) with inert sample introduction systems (e.g., on-column injection) under helium atmosphere is preferred. Nuclear magnetic resonance (NMR) in deuterated solvents (e.g., benzene-d6) can characterize its structure, but samples must be prepared in rigorously dry conditions. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies aluminum residues post-hydrolysis, though hydrolysis protocols must avoid explosive gas formation .

Q. How does the choice of solvent impact the stability and efficacy of this compound in catalytic applications?

Non-polar solvents (e.g., hexane or toluene) enhance stability by minimizing ligand exchange or side reactions. Polar solvents (e.g., ethers) may coordinate to the aluminum center, reducing catalytic activity. Solvents must be degassed and dried to <10 ppm water content .

Q. What are the current gaps in toxicological data for this compound, and how can future studies address them?

Existing data lack carcinogenicity, reproductive toxicity, and chronic exposure assessments. Longitudinal studies using in vivo models under controlled occupational exposure scenarios are needed. In vitro assays (e.g., Ames test or micronucleus assay) could preliminarily evaluate genotoxicity .

Q. In synthesizing aluminophosphate molecular sieves, how does this compound compare to other alkyl aluminum compounds in crystallinity and synthesis time?

this compound produces molecular sieves with higher crystallinity and shorter synthesis times (24–48 hours vs. 168 hours for tripropyl amine) due to its stronger Lewis acidity. However, its pyrophoric nature complicates handling compared to less reactive templates like di-n-propyl amine .

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